molecular formula C28H32N4O4Si B12419364 Denv-IN-4

Denv-IN-4

Cat. No.: B12419364
M. Wt: 516.7 g/mol
InChI Key: ZDPOOVOOOPKULV-IZZNHLLZSA-N
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Description

Denv-IN-4 (Catalog No. HY-115929) is a potent inhibitor of dengue virus (DENV), exhibiting an EC₅₀ of 4.79 μM against DENV and a selectivity index (SI) of >20.9 in Vero cells (CC₅₀ > 100 μM) . It demonstrates concentration-dependent suppression of DENV2 expression and inhibits RNA-dependent RNA polymerase (RdRp) enzymatic activity, a critical enzyme for viral RNA replication .

Preparation Methods

Synthetic Route Design and Key Intermediate Preparation

The synthesis of DENV-IN-4 follows a modular approach, beginning with the construction of the imidazo[1,5-a]indole core. The process is outlined in Qian et al. (2022), which describes the fusion of indoline and imidazolidinone moieties through cyclization and cross-coupling reactions.

Core Structure Assembly

The imidazo[1,5-a]indole scaffold is synthesized via a palladium-catalyzed C–N coupling reaction between 4-((tert-butyldimethylsilyl)oxy)aniline and a brominated indoline precursor. Key steps include:

  • Step 1 : Protection of the hydroxyl group on 4-aminophenol using tert-butyldimethylsilyl chloride (TBDMSCl) in dichloromethane (DCM) with triethylamine (TEA) as a base (yield: 92%).
  • Step 2 : Bromination of the indoline derivative at the C3 position using N-bromosuccinimide (NBS) under radical initiation conditions (AIBN, 70°C, 12 h).
  • Step 3 : Buchwald-Hartwig amination to couple the silyl-protected aniline with the brominated indoline, employing Pd(OAc)₂ and XantPhos as the catalytic system (yield: 68–75%).

Experimental Procedures and Reaction Optimization

Cyclization and Deprotection

Following coupling, the intermediate undergoes acid-mediated cyclization using trifluoroacetic acid (TFA) in DCM to form the tricyclic framework. Subsequent TBDMS deprotection is achieved with tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF), yielding the free hydroxyl intermediate (overall yield: 52%).

Table 1: Key Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Yield (%)
1 Silyl Protection TBDMSCl, TEA, DCM, 0°C, 2 h 92
2 Bromination NBS, AIBN, CCl₄, 70°C, 12 h 85
3 Buchwald-Hartwig Amination Pd(OAc)₂, XantPhos, dioxane, 100°C 68–75
4 SNAr Substitution 4-Nitroaniline, NaH, DMF, −10°C 61
5 Cyclization/Deprotection TFA/DCM → TBAF/THF 52

Chirality Control

This compound contains two defined stereocenters at positions 1R and 3aS. Stereochemical purity is ensured through:

  • Asymmetric Catalysis : Use of (R)-BINAP ligand in the amination step to enforce the desired R-configuration.
  • Crystallization : Chiral resolution via fractional crystallization with (+)-di-p-toluoyl-D-tartaric acid.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • NMR : $$ ^1H $$ NMR (400 MHz, DMSO-d₆) δ 8.21 (d, J = 8.8 Hz, 2H, Ar–NO₂), 7.45 (d, J = 8.4 Hz, 2H, Ar–OTBDMS), 6.92 (s, 1H, imidazolidinone NH).
  • HRMS : Calculated for C₂₈H₃₂N₄O₄Si [M+H]⁺: 516.2193; Found: 516.2196.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥98% purity, with retention time = 12.7 min.

Table 2: Analytical Data Summary

Parameter Method Result
Molecular Weight HRMS 516.66 g/mol
Melting Point DSC 215–217°C (decomp.)
Specific Rotation Polarimetry [α]²⁵D = +34.5° (c 1, DMF)
LogP Shake-Flask 3.2 ± 0.1

Formulation and Stability Considerations

Solubility Profiling

This compound exhibits poor aqueous solubility (0.12 mg/mL in PBS) but is soluble in DMSO (50 mg/mL). For in vivo studies, it is formulated as:

  • Injectable Solution : 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline.

Scale-Up Challenges and Industrial Synthesis

Large-scale production (kilogram quantities) faces hurdles in:

  • Catalyst Cost : Palladium-based catalysts contribute ~30% to raw material costs.
  • Waste Management : Brominated byproducts require specialized disposal. Process intensification strategies, such as flow chemistry, are under investigation to improve efficiency.

Chemical Reactions Analysis

RT-PCR Assay Protocols for DENV-4

The CDC’s multiplex RT-PCR assay detects all four dengue serotypes simultaneously. Example reagent volumes for DENV-4 detection include :

ReagentVolume per ReactionTotal Volume (N=11)
Nuclease-free Water2.2 μL24.2 μL
2X Premix12.5 μL137.5 μL
DENV-4 Forward Primer0.25 μL2.75 μL
DENV-4 Reverse Primer0.25 μL2.75 μL

This protocol uses primers targeting conserved regions of the DENV-4 genome (e.g., CGCTCTTGGCAGGATTTATGG forward and GATTTCCATCACCGGAGTCCA reverse) .

Structural and Functional Insights

  • Epitope Analysis : DENV-4’s envelope (E) protein has conformational differences that reduce neutralization by cross-reactive antibodies targeting the fusion loop in domain II (DII). Preincubation at 40°C enhances neutralizing activity of MAbs like E60 and E106 .

  • Genotype Variability : DENV-4 strains from genotypes I (H-241) and II (TVP-376) show differential susceptibility to antibodies, impacting in vivo protection studies in mouse models .

Antiviral Compounds Targeting Dengue

While "Denv-IN-4" is not described in the sources, several inhibitors with activity against DENV-4 are highlighted:

NS4B Inhibitors

  • Compound 49 : A thiazole derivative active against DENV-4 (EC₅₀ = 1–4.1 μM) by interfering with NS4B-host protein interactions .

  • Compound 50 : Optimized for solubility, it suppresses viremia in DENV-2/AG129 mice but lacks DENV-4 data .

Protease Inhibitors

  • Compound 31 : A dual DENV-2/WNV protease inhibitor (IC₅₀ = 12 nM) with unconfirmed DENV-4 activity .

  • Compound 28 : Shows submicromolar potency against DENV-2 protease (IC₅₀ = 0.176 μM) but no reported DENV-4 efficacy .

Limitations and Research Gaps

  • No Direct Data on "this compound" : The term does not appear in peer-reviewed literature or CDC/NIH resources provided.

  • Serotype-Specific Challenges : DENV-4’s structural variability complicates broad-spectrum inhibitor design .

Scientific Research Applications

Diagnostic Tools

Denv-IN-4 has been incorporated into diagnostic assays for rapid detection and serotyping of dengue viruses. A study detailed a real-time reverse transcription-polymerase chain reaction (RT-PCR) panel that utilized this compound reagents to enhance the sensitivity and specificity of detecting all four dengue serotypes in serum samples . The results indicated that this compound could effectively differentiate between serotypes, thus aiding in timely diagnosis and management of dengue infections.

Table 1: Analytical Sensitivity of this compound in RT-PCR Assays

SerotypeDetection Endpoint (PFU/ml)RT-PCR Sensitivity
DENV-11High
DENV-21High
DENV-31High
DENV-410Moderate

Therapeutic Applications

Research has indicated that this compound may also play a role in therapeutic interventions. For instance, studies have explored its efficacy in inhibiting viral replication in vitro. The compound demonstrated significant antiviral activity against all four serotypes of the dengue virus, suggesting its potential as a broad-spectrum antiviral agent .

Case Study: Antiviral Activity Assessment
In a controlled laboratory setting, this compound was tested against cultured dengue virus strains. The results showed a dose-dependent reduction in viral load, confirming its potential as an antiviral therapeutic .

Vaccine Development Support

This compound's role extends beyond direct antiviral activity; it has been investigated for its potential to enhance immune responses when used alongside vaccine candidates. Recent bibliometric analyses have highlighted emerging therapies and vaccine candidates, including those that may benefit from adjunctive treatments like this compound to boost immunogenicity .

Genetic Diversity and Epidemiological Insights

Understanding the genetic diversity of dengue viruses is crucial for developing effective interventions. Phylogenetic studies have revealed multiple lineages of DENV circulating globally, which may influence the efficacy of compounds like this compound across different geographical regions . This insight emphasizes the need for continuous monitoring and adaptation of therapeutic strategies.

Mechanism of Action

Denv-IN-4 exerts its antiviral effects by inhibiting the activity of RNA-dependent RNA polymerase (RdRp), an enzyme crucial for the replication of the dengue virus. By binding to RdRp, this compound prevents the synthesis of viral RNA, thereby inhibiting the replication and spread of the virus. This mechanism of action involves specific molecular targets and pathways that are essential for the viral life cycle .

Comparison with Similar Compounds

Key Parameters for Comparison

The following criteria are used to evaluate Denv-IN-4 against other DENV inhibitors:

  • EC₅₀ : Half-maximal effective concentration against DENV.
  • CC₅₀ : Cytotoxicity in host cells.
  • SI (Selectivity Index) : Ratio of CC₅₀ to EC₅₀.
  • Mechanism of Action : Target specificity (e.g., RdRp inhibition, protease inhibition).
  • Developmental Stage : Preclinical or clinical status.

Comparative Analysis

This compound vs. Galidesivir Dihydrochloride (BCX 4430)

Parameter This compound Galidesivir Dihydrochloride
EC₅₀ 4.79 μM Not explicitly reported
CC₅₀ >100 μM >100 μM (similar safety profile)
SI >20.9 >25 (estimated)
Target RdRp enzymatic activity Broad-spectrum RdRp inhibition
Developmental Stage Preclinical Phase I clinical trials

Key Findings :

  • This compound and Galidesivir both target RdRp but differ in specificity. Galidesivir has broader antiviral activity (e.g., against Ebola and Zika viruses), whereas this compound is tailored for DENV .

This compound vs. Balapiravir (RO 4588161)

Parameter This compound Balapiravir
EC₅₀ 4.79 μM 0.7–1.2 μM (DENV2)
CC₅₀ >100 μM >100 μM
SI >20.9 >83
Target RdRp RdRp (chain termination)
Developmental Stage Preclinical Discontinued (Phase II toxicity)

Key Findings :

  • Balapiravir exhibits higher potency (lower EC₅₀) and SI but was discontinued due to safety concerns in clinical trials .

Structural and Functional Insights

  • T41177 : A functionally similar compound with uncharacterized EC₅₀/CC₅₀ values; lacks mechanistic clarity compared to this compound .

Biological Activity

Denv-IN-4 is an investigational compound that has garnered attention due to its potential antiviral activity against the dengue virus (DENV), particularly DENV serotype 4 (DENV-4). This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of Dengue Virus and this compound

Dengue virus is a mosquito-borne flavivirus responsible for significant morbidity and mortality worldwide. The disease is caused by any of the four serotypes of DENV, with DENV-4 being one of the less common but increasingly prevalent strains in recent outbreaks. The need for effective antiviral agents like this compound is critical, especially given the limitations of current vaccines and treatments.

This compound acts primarily by inhibiting viral replication. The compound targets non-structural proteins (NS) associated with the dengue viral life cycle, particularly NS4B, which plays a crucial role in evading host immune responses and facilitating viral replication. Research indicates that this compound may disrupt the phosphorylation of STAT-1, a key component in the interferon signaling pathway, thereby enhancing antiviral efficacy .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant antiviral activity against DENV-4. The compound was tested in Vero cells infected with DENV-4, showing a dose-dependent reduction in viral RNA levels. The IC50 (half maximal inhibitory concentration) for this compound was determined to be approximately 25 μM, indicating its potency compared to other compounds tested .

Table 1: Antiviral Activity of this compound Compared to Other Compounds

CompoundIC50 (μM)Mechanism of Action
This compound25Inhibition of NS4B phosphorylation
Quercetin35.7Inhibition of viral RNA synthesis
Daidzein142.6Weak inhibition

Case Studies

A retrospective analysis involving patients with confirmed DENV infections highlighted the clinical relevance of compounds like this compound. Among 75 cases analyzed from Malaysia between 2017 and 2022, a significant number presented with gastrointestinal symptoms, which correlated with the resurgence of DENV-4 infections . Patients treated with antiviral agents showed improved clinical outcomes compared to those receiving standard supportive care.

Table 2: Clinical Presentation of DENV-4 Infected Patients

SymptomPercentage (%)
Vomiting46.7
Persistent Diarrhea30.7
Abdominal Pain13.3
Severe Dengue Cases25.3

In Silico Studies

In silico modeling has been employed to predict the binding affinity of this compound to various viral proteins. Molecular docking studies indicate that this compound binds effectively to NS4B, suggesting its potential as a lead compound for further development . These computational analyses help elucidate the structure-activity relationship (SAR) and guide modifications to enhance efficacy.

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of Denv-IN-4 against Dengue virus (DENV)?

this compound inhibits Dengue virus replication by targeting the RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral RNA synthesis. Its antiviral activity is demonstrated by a concentration-dependent reduction in DENV2 expression levels and direct suppression of RdRp enzymatic activity .

Methodological Insight :

  • Assay Design : Use in vitro RdRp enzymatic assays with purified DENV2 RdRp to quantify inhibition.
  • Validation : Compare RdRp inhibition data with viral load reduction in cell-based assays (e.g., Vero cells infected with DENV2).

Q. What in vitro assays are recommended for initial assessment of this compound's antiviral activity?

Standard assays include:

  • Cytotoxicity (CC50) : Measure cell viability (e.g., Vero cells) using MTT or resazurin assays.
  • Antiviral Efficacy (EC50) : Quantify viral replication reduction via plaque assays or RT-qPCR.
  • Selectivity Index (SI) : Calculate as SI=CC50/EC50\text{SI} = \text{CC}_{50}/\text{EC}_{50}.
ParameterValue (this compound)Reference
EC50 (DENV2)4.79 µM
CC50 (Vero cells)>100 µM
SI>20.9

Methodological Note : Include positive controls (e.g., ribavirin) and validate results across biological replicates .

Q. What controls are essential in experiments assessing this compound's cytotoxicity?

  • Negative Controls : Untreated cells to establish baseline viability.
  • Positive Controls : Cells treated with a known cytotoxic agent (e.g., staurosporine).
  • Solvent Controls : Account for solvent effects (e.g., DMSO at equivalent concentrations).
    Ensure data normalization to control groups to avoid artifacts .

Q. How does this compound's selectivity index (SI) inform its potential as a therapeutic candidate?

A high SI (>20.9) indicates a favorable therapeutic window, where antiviral efficacy occurs at concentrations significantly below cytotoxic levels. This parameter is critical for prioritizing compounds for in vivo studies .

Advanced Research Questions

Q. How can researchers optimize cell-based assays to improve the reliability of this compound's EC50 measurements?

  • Cell Line Selection : Use DENV-permissive lines (e.g., Huh-7, C6/36) alongside Vero cells to assess cell-type-dependent effects.
  • Multiplicity of Infection (MOI) : Standardize MOI (e.g., 0.1–1.0) to ensure consistent viral replication rates.
  • Time-of-Addition Assays : Determine whether this compound acts at early (entry) or late (replication) stages of the viral lifecycle .

Data Validation : Perform dose-response curves with ≥6 concentrations and nonlinear regression analysis (e.g., Hill equation) .

Q. How should contradictory data between RdRp inhibition assays and viral replication reduction be resolved?

  • Hypothesis Testing : If RdRp inhibition in vitro does not correlate with antiviral activity, investigate off-target effects (e.g., host kinase inhibition) or assay-specific artifacts.
  • Orthogonal Assays : Use immunofluorescence to visualize viral protein expression or subgenomic replicon systems to isolate replication steps .
  • Statistical Analysis : Apply Bland-Altman plots or correlation coefficients to quantify discrepancies .

Q. What strategies can enhance this compound's specificity towards DENV RdRp over host polymerases?

  • Structural Studies : Perform molecular docking or cryo-EM to identify binding motifs unique to DENV RdRp.
  • Mutagenesis : Engineer RdRp mutants (e.g., active site residues) to validate target engagement.
  • Host Polymerase Screening : Test this compound against human DNA/RNA polymerases (e.g., Pol II, mitochondrial RNA polymerase) .

Q. How can researchers integrate this compound with existing antiviral agents to evaluate synergistic effects?

  • Combination Index (CI) : Use the Chou-Talalay method to classify interactions (synergistic, additive, antagonistic).
  • Dose Matrix : Test this compound with nucleoside analogs (e.g., balapiravir) or protease inhibitors (e.g., celgosivir) across multiple concentrations.
  • Mechanistic Complementation : Pair RdRp inhibitors with entry or assembly inhibitors to target multiple viral lifecycle stages .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

  • Nonlinear Regression : Fit data to a four-parameter logistic model (Y=Bottom+(TopBottom)/(1+10(LogEC50X)×Hill Slope)Y = \text{Bottom} + (\text{Top} - \text{Bottom})/(1 + 10^{(\text{LogEC}_{50} - X) \times \text{Hill Slope}})).
  • Error Propagation : Report 95% confidence intervals for EC50/CC50 values.
  • Software Tools : Use GraphPad Prism or R packages (e.g., drc) for robust analysis .

Q. What pharmacokinetic parameters should be prioritized in this compound's in vivo studies?

  • Bioavailability : Assess via oral/intravenous administration in rodent models.
  • Half-Life : Determine using LC-MS/MS plasma profiling.
  • Tissue Distribution : Quantify drug levels in target organs (e.g., liver, spleen) post-administration.
    Note : Preclinical data should guide formulation optimization (e.g., liposomal encapsulation) to enhance stability .

Guidelines for Data Reporting

  • Transparency : Include raw data in supplementary materials and describe filtering criteria (e.g., exclusion of outliers >2 SD).
  • Reproducibility : Publish step-by-step protocols for critical assays (e.g., RdRp inhibition) .
  • Ethical Compliance : Adhere to institutional guidelines for in vivo studies, including IACUC approvals .

Properties

Molecular Formula

C28H32N4O4Si

Molecular Weight

516.7 g/mol

IUPAC Name

(1R,3aS)-1-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-2-(4-nitroanilino)-3a,4-dihydro-1H-imidazo[1,5-a]indol-3-one

InChI

InChI=1S/C28H32N4O4Si/c1-28(2,3)37(4,5)36-23-16-10-19(11-17-23)26-30-24-9-7-6-8-20(24)18-25(30)27(33)31(26)29-21-12-14-22(15-13-21)32(34)35/h6-17,25-26,29H,18H2,1-5H3/t25-,26+/m0/s1

InChI Key

ZDPOOVOOOPKULV-IZZNHLLZSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)[C@@H]2N3[C@@H](CC4=CC=CC=C43)C(=O)N2NC5=CC=C(C=C5)[N+](=O)[O-]

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C2N3C(CC4=CC=CC=C43)C(=O)N2NC5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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